molecular formula C8H12ClN3O2 B2741494 Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride CAS No. 2445785-36-2

Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride

Cat. No. B2741494
CAS RN: 2445785-36-2
M. Wt: 217.65
InChI Key: AZHAZUUXGIMQSS-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride” is a chemical compound . It is a yellow solid with a melting point of over 300°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum of a similar compound was reported as follows: δ 2.07–2.34 (m, 2H, C 7’ -H), 3.41 (s, 3H, N-CH 3), 4.491–4.495 (m, 2H, C 6’ -H), 5.10 (s, 2H, C 4’ -H), 7.34–7.39 (m, 1H, Ph-H), 7.60–7.66 (m, 1H, Ph-H), 7.79–7.85 (m, 1H, Ph-H), 8.14 (d, J = 13.2 Hz, 1H, C 5 -H), 8.85 (1H, s, C 2 -H) .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, a weaker base NaHCO3 led to the formation of the dehalogenated side product 2,6-diphenyl-2H-pyrazolo .


Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of over 300°C . Its IR spectrum shows a peak at 1706 cm-1, corresponding to the C=O bond . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry Applications

The literature review reveals significant interest in the development of novel synthetic methodologies and chemical transformations involving heterocyclic compounds, which are crucial in drug discovery and materials science. For example, the chemistry of heterocyclic N-oxide molecules, including pyrazolo[3,4-b]pyridine derivatives, has been extensively studied for their potential in organic synthesis, catalysis, and as drug candidates due to their diverse biological activities (Li et al., 2019). These compounds are valued for their versatility as synthetic intermediates and their applications in forming metal complexes, designing catalysts, and asymmetric synthesis.

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, pyrazolo[3,4-b]pyridine scaffolds are recognized as privileged structures for drug discovery, exhibiting a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. The structure-activity relationship (SAR) studies of these scaffolds have gained attention among medicinal chemists, leading to several lead compounds targeting various disease states (Cherukupalli et al., 2017). This indicates a rich potential for further exploration and development of drug candidates based on the pyrazolo[3,4-b]pyridine core.

Potential in Optoelectronic Materials

The incorporation of heterocyclic compounds like quinazolines and pyrimidines, which are structurally related to pyrazolo[3,4-b]pyridines, into π-extended conjugated systems has shown great promise for the creation of novel optoelectronic materials. These compounds are used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018). This suggests that methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate; hydrochloride could also find applications in the development of materials for electronic devices and luminescent elements, given its structural similarity and potential for chemical modification.

Future Directions

Future research could focus on improving the synthesis processes and developing new synthesis processes for this compound . Additionally, further investigation into the biological activity of this compound could be beneficial .

properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-5-3-2-4-9-7(5)11-10-6;/h2-4H2,1H3,(H2,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHAZUUXGIMQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCNC2=NN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride

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